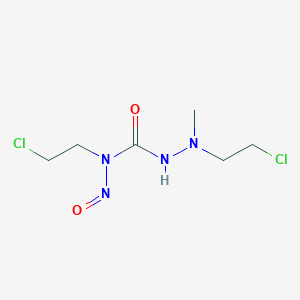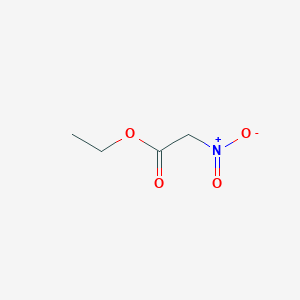
Methyl 2-methylnicotinate
概要
説明
Methyl 2-methylnicotinate is an organic compound with the molecular formula C8H9NO2. It is an ester derivative of nicotinic acid, specifically the methyl ester of 2-methylnicotinic acid. This compound is used in various chemical syntheses and has applications in different scientific fields.
作用機序
Target of Action
Methyl 2-methylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . It primarily targets the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The compound acts as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation . The action of this compound as a rubefacient is thought to involve this peripheral vasodilation . It is also believed to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Pharmacokinetics
Given its use as a topical agent, it can be inferred that the compound is absorbed through the skin at the site of application, where it exerts its vasodilatory effects .
Result of Action
The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, where it induces vasodilation and enhances local blood flow, thereby alleviating discomfort .
生化学分析
Biochemical Properties
Methyl 2-methylnicotinate interacts with various biomolecules in the body. It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .
Cellular Effects
This compound has a significant impact on cellular processes. Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Molecular Mechanism
The molecular mechanism of this compound involves peripheral vasodilation . While the exact mechanism of action is not clear, it is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Temporal Effects in Laboratory Settings
This compound exhibits excellent chemical and biological stability in solution . The major degradation product of this compound was nicotinic acid, which formed at an approximate rate of 0.5% of the starting this compound concentration per annum .
Metabolic Pathways
This compound is involved in the metabolic pathway of niacin . It undergoes ester hydrolysis to form nicotinic acid and methanol . The hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .
Transport and Distribution
Given its role as a peripheral vasodilator, it is likely that it is distributed to areas where it can interact with blood vessels .
Subcellular Localization
Given its role as a peripheral vasodilator, it is likely that it is localized to areas where it can interact with blood vessels .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-methylnicotinate can be synthesized through several methods. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid to form an intermediate compound, which is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield this compound . The reaction conditions are mild, and the process is relatively simple, making it suitable for industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of readily available raw materials and mild reaction conditions, ensuring high yield and product purity. The method is scalable and can be adapted for large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-methylnicotinic acid.
Reduction: 2-methyl-3-hydroxypyridine.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Methyl 2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of bicyclic nitrogen-containing heterocycles.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
Methyl nicotinate: The methyl ester of nicotinic acid, used as a rubefacient in topical preparations.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl ester group.
Methyl isonicotinate: An isomer with the ester group at a different position on the pyridine ring.
Uniqueness
Methyl 2-methylnicotinate is unique due to the presence of a methyl group at the 2-position of the pyridine ring, which influences its chemical reactivity and biological activity. This structural difference makes it distinct from other nicotinate esters and provides unique properties that can be exploited in various applications.
特性
IUPAC Name |
methyl 2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWBYHFWALOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426734 | |
| Record name | Methyl 2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65719-09-7 | |
| Record name | Methyl 2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65719-09-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)



![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)








